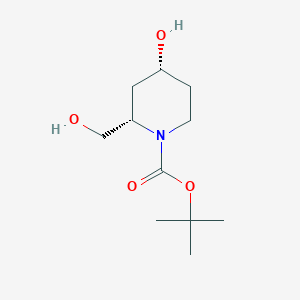

ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate” is a chemical compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are key components in functional molecules used in a variety of applications .

Mécanisme D'action

Target of Action

Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate is a derivative of imidazole . Imidazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on the specific derivative and its targets . For instance, some imidazole derivatives have been reported to have antiviral activity . .

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities . They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Imidazole is known to be highly soluble in water and other polar solvents , which can influence its absorption and distribution.

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it induces. As mentioned, imidazole derivatives can have a wide range of biological activities . .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate in laboratory experiments include its high solubility in a variety of solvents, its low toxicity, and its ability to interact with proteins and nucleic acids. The main limitation of using this compound in laboratory experiments is its low stability, which can lead to the degradation of the compound over time.

Orientations Futures

The potential future directions for research with ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. In addition, further research is needed to explore the compound’s potential as a therapeutic agent, and to develop new methods for its synthesis. Furthermore, research is needed to investigate the effects of this compound on the structure and function of proteins and nucleic acids, and to examine its potential as a tool for drug delivery. Finally, research is needed to explore the potential of this compound as a diagnostic tool, and to develop new methods for its purification and characterization.

Méthodes De Synthèse

Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate can be synthesized from ethyl 4-aminocyclopropanecarboxylate or this compound. The synthesis method involves the reaction of ethyl 4-aminocyclopropanecarboxylate with an acid in the presence of an alkaline catalyst. The reaction is carried out at a temperature of 80°C for 4 hours, and the product is purified by column chromatography.

Applications De Recherche Scientifique

Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate has been widely used in scientific research, particularly in the field of biochemistry and biophysics. The compound has been used to study the structure and function of proteins and nucleic acids, as well as to investigate the mechanism of action of enzymes. This compound has also been used to study the structure and function of membrane proteins, and to examine the interaction between proteins and small molecules.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate involves the reaction of ethyl 4-chloro-1-cyclopropyl-1H-imidazole-5-carboxylate with ammonia followed by reduction of the resulting intermediate.", "Starting Materials": [ "Ethyl 4-chloro-1-cyclopropyl-1H-imidazole-5-carboxylate", "Ammonia", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Ethyl 4-chloro-1-cyclopropyl-1H-imidazole-5-carboxylate is dissolved in methanol.", "Step 2: Ammonia gas is bubbled through the solution at room temperature for several hours.", "Step 3: The resulting intermediate, ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate, is isolated by filtration and washed with water.", "Step 4: The intermediate is then dissolved in methanol and sodium borohydride is added.", "Step 5: The reaction mixture is stirred at room temperature for several hours.", "Step 6: The solvent is removed under reduced pressure and the resulting solid is washed with water and dried to yield the final product, ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate." ] } | |

Numéro CAS |

1195782-03-6 |

Formule moléculaire |

C9H13N3O2 |

Poids moléculaire |

195.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.